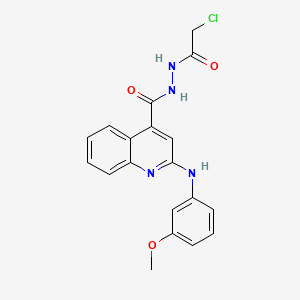
4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(chloroacetyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(chloroacetyl)hydrazide is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is of interest due to its potential use as a histone deacetylase (HDAC) inhibitor, which is a target for cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(chloroacetyl)hydrazide typically involves multiple steps. One common method includes the condensation of isatins with sodium pyruvate under microwave-assisted conditions to form quinoline-2,4-dicarboxylic acid . This intermediate can then be further reacted with 3-methoxyaniline and chloroacetyl chloride to yield the desired compound. The reaction conditions often involve the use of organic solvents such as ethanol or acetonitrile and may require catalysts like BF3·THF .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of recyclable catalysts could be employed to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(chloroacetyl)hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The chloroacetyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloroacetyl group.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different biological activities depending on the substituents introduced .
Aplicaciones Científicas De Investigación
4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(chloroacetyl)hydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mecanismo De Acción
The compound exerts its effects primarily through inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. By inhibiting HDACs, this compound can increase acetylation levels, resulting in a more relaxed chromatin structure and increased gene expression. This mechanism is particularly useful in cancer treatment, as it can induce cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinoline-4-carboxylic acid derivatives: These compounds also act as HDAC inhibitors and have been studied for their anticancer properties.
Quinoline-2,4-dicarboxylic acid: Another quinoline derivative with potential biological activities.
Uniqueness
4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(chloroacetyl)hydrazide is unique due to its specific structure, which allows it to form strong hydrophobic interactions with residues in the HDAC active site. This specificity can result in higher selectivity and potency compared to other HDAC inhibitors .
Propiedades
Número CAS |
134721-77-0 |
|---|---|
Fórmula molecular |
C19H17ClN4O3 |
Peso molecular |
384.8 g/mol |
Nombre IUPAC |
N'-(2-chloroacetyl)-2-(3-methoxyanilino)quinoline-4-carbohydrazide |
InChI |
InChI=1S/C19H17ClN4O3/c1-27-13-6-4-5-12(9-13)21-17-10-15(19(26)24-23-18(25)11-20)14-7-2-3-8-16(14)22-17/h2-10H,11H2,1H3,(H,21,22)(H,23,25)(H,24,26) |
Clave InChI |
DBHIXIAMDBCAQX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




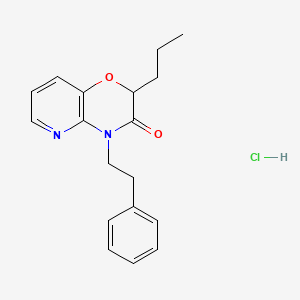
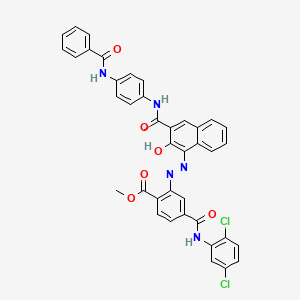
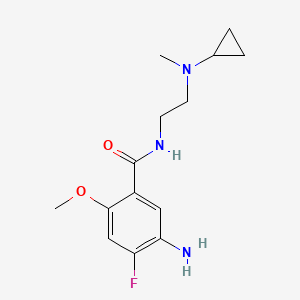


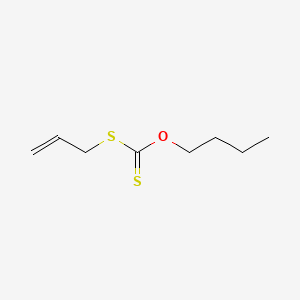
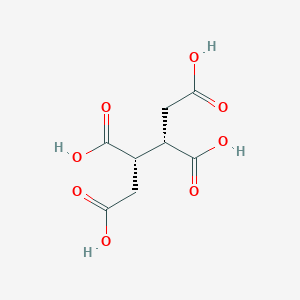
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] decanoate](/img/structure/B12737875.png)

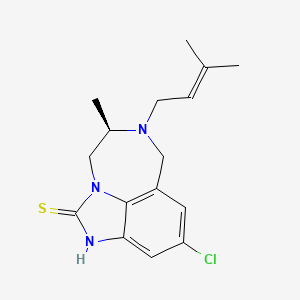

![1-[2-(dimethylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12737911.png)
